4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one
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Overview
Description
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 4th position, a 4-methylpentanoyl group at the 3rd position, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-methylpentanoic acid under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(4-methylpentanoyl)-2H-chromen-2-one.
Reduction: Formation of 4-hydroxy-3-(4-methylpentanol)-2H-chromen-2-one.
Substitution: Formation of 4-alkoxy-3-(4-methylpentanoyl)-2H-chromen-2-one or 4-acetoxy-3-(4-methylpentanoyl)-2H-chromen-2-one.
Scientific Research Applications
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the chromen-2-one core structure can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.
Comparison with Similar Compounds
4-Hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-(4-methylpentanoyl)-2H-pyran-2-one: Similar structure but with a pyran-2-one core instead of chromen-2-one.
6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one: Contains a fluorine atom at the 6th position, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methylpentanoyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)7-8-11(16)13-14(17)10-5-3-4-6-12(10)19-15(13)18/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
CPQFIWVERNOCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
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